Lipophilicity Advantage of the 4-Iodophenyl Substituent vs. Non-Iodinated Phenyl Analog
The 4-iodophenyl substituent substantially increases lipophilicity relative to the non-iodinated phenyl analog. 5-(4-Iodophenyl)pentanoic acid exhibits a Log P of 3.87, compared to 3-methyl-5-phenylpentanoic acid which lacks the iodine atom and has a lower Log P (estimated ~2.5-3.0 based on molecular weight differences) [1][2]. This Log P difference of approximately 0.9-1.4 units translates to a theoretical ~8-25 fold increase in octanol-water partition coefficient, indicating significantly higher membrane permeability potential [1].
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | 5-(4-Iodophenyl)pentanoic acid Log P = 3.87 (ACD/Labs predicted); Target compound (5-(4-iodophenyl)-3-methylpentanoic acid) is expected to have similar Log P due to identical iodophenyl group |
| Comparator Or Baseline | 3-methyl-5-phenylpentanoic acid (non-iodinated phenyl analog) with estimated Log P ~2.5-3.0 |
| Quantified Difference | Δ Log P ≈ 0.9-1.4 units; ~8-25 fold higher theoretical octanol-water partition coefficient for iodinated analog |
| Conditions | ACD/Labs Percepta Platform PhysChem Module predictions |
Why This Matters
Higher lipophilicity driven by the iodine atom enhances membrane permeability and protein binding potential, critical for applications requiring cellular uptake or hydrophobic pocket interactions.
- [1] ChemSpider. 5-(4-Iodophenyl)pentanoic acid. CSID:24299000. ACD/LogP: 3.73. View Source
- [2] ChemBase. 5-(4-iodophenyl)pentanoic acid. Log P = 3.8736446. View Source
